molecular formula C16H11FO4S B6508917 3-(4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one CAS No. 904450-22-2

3-(4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one

Cat. No.: B6508917
CAS No.: 904450-22-2
M. Wt: 318.3 g/mol
InChI Key: PATMJVJOOHDDGS-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one” is a derivative of chromen-2-one, which is a class of organic compounds characterized by a chromene backbone . The “3-(4-fluorobenzenesulfonyl)” part suggests the presence of a 4-fluorobenzenesulfonyl group at the 3rd position of the chromen-2-one structure .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a chromen-2-one core, with a 4-fluorobenzenesulfonyl group attached at the 3rd position . The “6-methyl” indicates a methyl group at the 6th position of the chromen-2-one structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, similar compounds like 3-Chloro-4-fluorobenzenesulfonyl chloride have a molecular weight of 229.05 g/mol and are liquid at room temperature .

Future Directions

The future directions for research on “3-(4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one” would depend on its potential applications. It could be interesting to explore its potential biological activity, given the biological relevance of other chromen-2-one derivatives .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO4S/c1-10-2-7-14-11(8-10)9-15(16(18)21-14)22(19,20)13-5-3-12(17)4-6-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATMJVJOOHDDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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